2,6-Dichloroquinoxaline
Overview
Description
2,6-Dichloroquinoxaline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity of Quinoxalines :
- Symmetrically disubstituted quinoxalines showed significant antibacterial activity, while certain compounds demonstrated notable antifungal activity. This highlights the potential of 2,6-Dichloroquinoxaline derivatives in developing antimicrobial agents (El-Atawy et al., 2019).
Antibacterial Activity of 2-Substituted-6-Chloroquinoxalines :
- A study found that compounds synthesized from this compound demonstrated good antibacterial activities, indicating its utility in creating new antibacterial agents (Babu et al., 2020).
CXCR Receptor Antagonists for Inflammatory Diseases :
- Novel 2-(alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines were identified as selective antagonists of IL-8, suggesting their potential as anti-inflammatory agents, particularly in treating neutrophil-mediated inflammatory diseases (Expert Opinion on Therapeutic Patents, 2000).
Synthesis of 2,3-Dichloroquinoxalines :
- A high-yielding synthesis method for 2,3-dichloroquinoxalines was developed, demonstrating the versatility of dichloroquinoxalines in organic synthesis (Romer, 2009).
Anti-Inflammatory and Analgesic Agents :
- New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives synthesized using 2,3-dichloroquinoxaline showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2010).
Antibacterial and Anticancer Activity :
- Derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, synthesized from 2,3-dichloroquinoxaline, displayed significant activity against bacterial and cancer strains (Podila & Omprakash, 2020).
Oxidative Stress in Mice :
- A study on 2,6-Dichlorobenzoquinone, closely related to this compound, indicated oxidative stress and altered gene transcription in mice, which could have implications for human health assessment (Wu et al., 2022).
Safety and Hazards
2,6-Dichloroquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, to which 2,6-dichloroquinoxaline belongs, have been utilized for the design and development of numerous bioactive molecules
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities , suggesting that they may interact with multiple pathways.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability, but further studies are needed to confirm this.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Properties
IUPAC Name |
2,6-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKVKYNVKVWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066398 | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-97-1 | |
Record name | 2,6-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DICHLOROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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